molecular formula C10H11N3S B1269240 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole CAS No. 302804-66-6

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

Cat. No.: B1269240
CAS No.: 302804-66-6
M. Wt: 205.28 g/mol
InChI Key: HOZZBLHTOQAIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methylbenzylthio group in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the thioether group.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    3-(Benzylthio)-1H-1,2,4-triazole: Similar structure but lacks the 4-methyl group, which can affect its biological activity.

    3-((4-Chlorobenzyl)thio)-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.

Uniqueness

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is unique due to the presence of the 4-methylbenzylthio group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZBLHTOQAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352103
Record name SBB040972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302804-66-6
Record name SBB040972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.